Karbafos
Description
Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998)
Chlorfenvinfos is an organic phosphate, an organophosphate insecticide, an organochlorine insecticide, an organochlorine acaricide and a dichlorobenzene. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor and an agrochemical.
Chlorfenvinphos is an insecticide that is a colorless liquid with a mild odor. It was commonly used until 1991 when all products containing chlorfenvinphos as an active ingredient were canceled in the United States. Commercial preparations commonly sold in stores were usually 90% chlorfenvinphos. Most of the chlorfenvinphos used was in liquid form. Chlorfenvinphos was widely used to control household pests such as flies, fleas, and mice. The chemical is manufactured and does not occur naturally in the environment. It was sold under common trade names including Birlane®, Dermaton®, Sapercon®, Steladone®, and Supona®. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services.
Properties
CAS No. |
64664-54-6 |
---|---|
Molecular Formula |
C12H14Cl3O4P |
Molecular Weight |
851.6 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate;1,2,3,4,5,6-hexachlorocyclohexane;naphthalen-1-yl N-methylcarbamate |
InChI |
InChI=1S/C12H14Cl3O4P.C12H11NO2.C6H6Cl6/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15;1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-8H,3-4H2,1-2H3;2-8H,1H3,(H,13,14);1-6H/b12-8+;; |
InChI Key |
FSAVDKDHPDSCTO-XYOKQWHBSA-N |
SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Appearance |
Solid powder |
boiling_point |
333 to 338 °F at 0.5 mm Hg (EPA, 1998) at 0.07kPa: 167-170 °C |
Color/Form |
Colorless liquid Yellowish liquid Amber-colored liquid |
density |
1.36 at 59.9 °F (EPA, 1998) 1.36 g/cu cm @ 20 °C Relative density (water = 1): 1.36 |
melting_point |
-9 to -2 °F (EPA, 1998) -23 to -19 °C -19 - -23 °C |
18708-86-6 470-90-6 |
|
physical_description |
Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998) ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |
Pictograms |
Acute Toxic; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
SLOWLY HYDROLYZED BY WATER OR ACID, 50% DECOMP OCCURS AT 38 °C IN GREATER THAN 700 HR AT PH 1.1, GREATER THAN 400 HR AT PH 9.1, BUT UNSTABLE IN ALKALI--AT 20 °C 50% LOSS OCCURS IN 1.28 HR AT PH 13. |
solubility |
Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane. In water, 124 mg/l at 20 °C Solubility in water: none |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Birlane Chlorfenvinphos Chlorphenvinphos Clofenvinfos Dermaton |
vapor_pressure |
4e-06 mm Hg at 68 °F (EPA, 1998) 7.5X10-6 mm Hg @ 25 °C Vapor pressure, Pa at 20 °C: |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.